3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H23N3O3. More detailed structural information, such as NMR spectroscopy and computational chemical data, may be available in specialized databases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 365.433. Detailed physical and chemical properties such as melting point, boiling point, and density may be available in specialized databases .科学的研究の応用
Pharmacokinetics and Metabolism
Research on compounds with complex structures, similar to "3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide," often focuses on their pharmacokinetics and metabolism. Studies may investigate how these compounds are absorbed, distributed, metabolized, and excreted in the body. For example, the disposition and metabolism of novel compounds are essential for understanding their potential as therapeutic agents and for identifying any metabolites that could contribute to their efficacy or toxicity (Renzulli et al., 2011).
Diagnostic Applications
Another area of research application for such compounds involves the development of diagnostic tools. Compounds with specific binding properties can be utilized in imaging studies to visualize pathological changes in the body. For instance, compounds labeled with radioactive isotopes are used in positron emission tomography (PET) scans to visualize the deposition of pathological proteins in diseases like multiple system atrophy, providing insights into disease progression and aiding in diagnosis (Kikuchi et al., 2010).
Drug Efficacy and Safety
Understanding the efficacy and safety of chemical compounds in treating diseases is a primary focus of scientific research. Studies may explore how these compounds interact with biological targets, their therapeutic potential, and any adverse effects associated with their use. This information is critical for developing new medications and for optimizing the therapeutic protocols for existing treatments. For example, the efficacy of amisulpride versus flupentixol in treating schizophrenia highlights the importance of selecting appropriate compounds based on their receptor affinity and patient tolerability (Wetzel et al., 1998).
特性
IUPAC Name |
3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-4-5-11-26-17-8-6-7-16(13-17)19(25)22-21-24-23-20(27-21)18-12-14(2)9-10-15(18)3/h6-10,12-13H,4-5,11H2,1-3H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQPOYLCVKCQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。